molecular formula C11H16N2O2 B13205004 3-Methyl-2-[(pyridin-4-ylmethyl)amino]butanoic acid

3-Methyl-2-[(pyridin-4-ylmethyl)amino]butanoic acid

Cat. No.: B13205004
M. Wt: 208.26 g/mol
InChI Key: FLQWPIIASWTKFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-2-[(pyridin-4-ylmethyl)amino]butanoic acid is an organic compound with the molecular formula C11H16N2O2 and a molecular weight of 208.26 g/mol . This compound is characterized by a butanoic acid backbone with a pyridin-4-ylmethylamino substituent at the second carbon and a methyl group at the third carbon. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 3-Methyl-2-[(pyridin-4-ylmethyl)amino]butanoic acid typically involves the following steps:

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and efficiency.

Chemical Reactions Analysis

3-Methyl-2-[(pyridin-4-ylmethyl)amino]butanoic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Methyl-2-[(pyridin-4-ylmethyl)amino]butanoic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Methyl-2-[(pyridin-4-ylmethyl)amino]butanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

3-Methyl-2-[(pyridin-4-ylmethyl)amino]butanoic acid can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.

Properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

3-methyl-2-(pyridin-4-ylmethylamino)butanoic acid

InChI

InChI=1S/C11H16N2O2/c1-8(2)10(11(14)15)13-7-9-3-5-12-6-4-9/h3-6,8,10,13H,7H2,1-2H3,(H,14,15)

InChI Key

FLQWPIIASWTKFC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)O)NCC1=CC=NC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.